3,5-Diacetoxy Styrene 3,5-Diacetoxy Styrene
Brand Name: Vulcanchem
CAS No.: 155222-48-3
VCID: VC20830895
InChI: InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3
SMILES: CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

3,5-Diacetoxy Styrene

CAS No.: 155222-48-3

Cat. No.: VC20830895

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diacetoxy Styrene - 155222-48-3

Specification

CAS No. 155222-48-3
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name (3-acetyloxy-5-ethenylphenyl) acetate
Standard InChI InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3
Standard InChI Key JEKQGWWKEWSQCU-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C
Canonical SMILES CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C

Introduction

Chemical Identity and Structure

Basic Chemical Information

3,5-Diacetoxy Styrene is a styrene derivative characterized by two acetoxy groups positioned at the 3 and 5 positions of the aromatic ring. The compound features a molecular weight of 220.22 g/mol as documented in safety data from LGC Standards . This structural arrangement provides multiple reactive sites that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The compound is primarily utilized in laboratory settings for research and development purposes, with specific restrictions against human or animal consumption .

Structural Features and Reactivity

The reactivity profile of 3,5-Diacetoxy Styrene is determined by both the styrene component and the acetoxy functional groups. The vinyl moiety can participate in addition and polymerization reactions, while the acetoxy groups introduce possibilities for hydrolysis, transesterification, and other transformations. This combination of reactive sites makes the compound particularly valuable in the development of functionalized polymers and as an intermediate in the synthesis of complex organic molecules with potential pharmaceutical applications.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 3,5-Diacetoxy Styrene influence its handling requirements and processing parameters in both laboratory and industrial settings. Table 1 summarizes the key physical properties of this compound based on available data.

Table 1: Physical Properties of 3,5-Diacetoxy Styrene

PropertyValueNote
Molecular FormulaC₁₂H₁₂O₄Derived from structure
Molecular Weight220.22 g/molDocumented value
Physical StateLiquid at standard conditionsInferred from handling requirements
Boiling Point336.6±35.0 °CPredicted value
Density1.155±0.06 g/cm³Predicted value
AppearanceNot specified in available data-

Chemical Stability and Reactivity

The reactive nature of 3,5-Diacetoxy Styrene makes it susceptible to various chemical transformations. The vinyl group can undergo polymerization reactions, particularly under conditions of heat or in the presence of initiators. The acetoxy groups provide sites for nucleophilic substitution reactions, hydrolysis, and other functional group transformations, contributing to the compound's versatility in synthetic applications.

Research Directions and Future Perspectives

Emerging Applications

The versatility of 3,5-Diacetoxy Styrene presents numerous opportunities for future research and development. Potential areas for exploration include the development of novel polymerization techniques to create specialized materials with enhanced properties, the investigation of structure-activity relationships in pharmaceutical applications, and the optimization of synthetic pathways for more efficient production of 3,5-Diacetoxy Styrene and its derivatives . The compound's potential in developing biocompatible materials for medical applications represents a particularly promising direction for future research.

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